molecular formula C12H23NO3 B124653 Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 146667-84-7

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B124653
CAS RN: 146667-84-7
M. Wt: 229.32 g/mol
InChI Key: DXABICKZWDHPIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used as a reactant for the synthesis of vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, and coumarin-based inhibitors of inducible nitric oxide synthase .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The compound belongs to the class of organic compounds known as piperidinecarboxylic acids .


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 229.32 . Further physical and chemical properties are not specified in the sources retrieved.

Scientific Research Applications

Drug Synthesis and Pharmaceutical Applications

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in many drugs, contributing to a wide range of pharmacological activities . The compound’s structure allows for the introduction of various functional groups, making it versatile for creating novel therapeutic agents.

PROTAC Development

The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins for therapeutic purposes . Its structural flexibility and functional groups facilitate the formation of the necessary ternary complex between the target protein, PROTAC molecule, and E3 ubiquitin ligase.

Alzheimer’s Disease Research

In the context of Alzheimer’s disease, derivatives of piperidine, such as 1-N-Boc-piperidine-3-ethanol , have shown promise in multi-targeted approaches to treatment. These derivatives can exhibit anti-aggregatory and antioxidant effects, which are beneficial in managing the disease’s progression .

Anticancer Research

Piperidine derivatives, including 1-N-Boc-piperidine-3-ethanol , are being explored for their anticancer properties. They have been found to show activity against various cancer cell lines, providing a foundation for the development of new anticancer drugs .

Enzymatic Resolution and Synthesis of Alkaloids

This compound has been utilized in the enzymatic resolution process, demonstrating its ability to discriminate between stereocenters. This property is particularly useful in the synthesis of piperidine alkaloids, which are a class of compounds with significant biological activity.

Targeted Protein Degradation

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: is used in the synthesis of molecules that can selectively degrade target proteins. This approach is gaining traction in drug development as it allows for the direct modulation of protein levels within cells .

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABICKZWDHPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439633
Record name tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

CAS RN

146667-84-7
Record name tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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